1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione 1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 1040674-39-2
VCID: VC11954725
InChI: InChI=1S/C17H23N3O4S/c21-16-7-4-8-17(22)20(16)13-14-25(23,24)19-11-9-18(10-12-19)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2
SMILES: C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Molecular Formula: C17H23N3O4S
Molecular Weight: 365.4 g/mol

1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione

CAS No.: 1040674-39-2

Cat. No.: VC11954725

Molecular Formula: C17H23N3O4S

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione - 1040674-39-2

Specification

CAS No. 1040674-39-2
Molecular Formula C17H23N3O4S
Molecular Weight 365.4 g/mol
IUPAC Name 1-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]piperidine-2,6-dione
Standard InChI InChI=1S/C17H23N3O4S/c21-16-7-4-8-17(22)20(16)13-14-25(23,24)19-11-9-18(10-12-19)15-5-2-1-3-6-15/h1-3,5-6H,4,7-14H2
Standard InChI Key ZCONFOXPSCLWKG-UHFFFAOYSA-N
SMILES C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3
Canonical SMILES C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Introduction

Synthesis and Preparation

The synthesis of compounds similar to 1-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}piperidine-2,6-dione often involves multi-step reactions. Typically, these include alkylation reactions where appropriate amines are reacted with alkylating agents to form the desired structure. For instance, the synthesis of related compounds might involve reacting a piperidine-2,6-dione derivative with a sulfonyl chloride intermediate derived from a phenylpiperazine.

Biological Activities and Potential Applications

Compounds with similar structures, such as those containing piperidine or piperazine moieties, have been studied for various biological activities:

  • Anticonvulsant Activity: Some derivatives of piperidine and piperazine have shown anticonvulsant properties, particularly in models of epilepsy. These compounds often act by modulating neuronal voltage-sensitive sodium channels .

  • Neuroactive Properties: Piperazine derivatives can exhibit affinity for monoamine transporters, influencing neurotransmitter levels in the brain .

Biological ActivityDescription
Anticonvulsant ActivityModulation of sodium channels
Neuroactive PropertiesInteraction with monoamine transporters

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